4-Propyl-1H-benzo[d]imidazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
177843-33-3 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-propyl-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-2-3-7-8(11)4-5-9-10(7)13-6-12-9/h4-6H,2-3,11H2,1H3,(H,12,13) |
InChI Key |
OISUUNQAVBAUIK-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC2=C1N=CN2)N |
Canonical SMILES |
CCCC1=C(C=CC2=C1N=CN2)N |
Synonyms |
1H-Benzimidazol-5-amine,4-propyl-(9CI) |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 4 Propyl 1h Benzo D Imidazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. nih.gov By analyzing the behavior of atomic nuclei in a magnetic field, NMR allows for the mapping of atoms and their connectivity. For a molecule such as 4-Propyl-1H-benzo[d]imidazol-5-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment. nih.govniscpr.res.in
High-resolution 1H NMR spectroscopy identifies the chemical environment of all protons in a molecule. The spectrum for this compound is expected to show distinct signals corresponding to the propyl group, the aromatic rings, and the amine and imidazole (B134444) N-H protons.
The propyl group protons would typically appear in the upfield region of the spectrum. The terminal methyl (CH₃) group is expected to be a triplet, the adjacent methylene (B1212753) (CH₂) a multiplet (likely a sextet), and the methylene group attached to the aromatic ring a triplet. The protons of the amine (NH₂) and the imidazole (NH) groups are exchangeable and may appear as broad singlets; their chemical shifts can be sensitive to solvent, concentration, and temperature.
The aromatic region would feature signals for the two protons on the benzene (B151609) ring (H-6 and H-7) and the lone proton on the imidazole ring (H-2). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the propyl and amine substituents. Based on analogous benzimidazole (B57391) structures, the aromatic protons are expected to resonate in the range of δ 6.5-8.0 ppm. ijrpc.com
| Predicted Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |
| H-2 (imidazole) | ~8.0 | s (singlet) |
| H-6, H-7 (aromatic) | ~6.8 - 7.5 | d (doublet) or s (singlet) |
| NH (imidazole) | Variable (broad) | br s (broad singlet) |
| NH₂ (amine) | Variable (broad) | br s (broad singlet) |
| Ar-CH₂ -CH₂-CH₃ | ~2.8 - 3.0 | t (triplet) |
| Ar-CH₂-CH₂ -CH₃ | ~1.6 - 1.8 | m (multiplet/sextet) |
| Ar-CH₂-CH₂-CH₃ | ~0.9 - 1.1 | t (triplet) |
Table 1: Predicted 1H NMR spectral data for this compound. Predictions are based on standard chemical shift values and data from similar benzimidazole structures.
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct map of the carbon skeleton. For this compound, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the ten carbon atoms in its structure.
| Predicted Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C-2 (imidazole) | ~145 - 152 |
| C-3a, C-7a (bridgehead) | ~130 - 145 |
| C-4, C-5, C-6, C-7 (aromatic) | ~105 - 140 |
| CH₂ -CH₂-CH₃ | ~30 - 38 |
| CH₂-CH₂ -CH₃ | ~20 - 25 |
| CH₂-CH₂-CH₃ | ~13 - 15 |
Table 2: Predicted 13C NMR spectral data for this compound. Predictions are based on standard chemical shift values and data from related structures.
While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular puzzle. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show clear correlations between the adjacent methylene and methyl protons of the propyl chain, confirming its linear structure. It could also reveal any coupling between the H-6 and H-7 protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment is essential for definitively assigning each carbon signal to its attached proton(s), such as linking the proton signals of the propyl chain to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. For this molecule, NOESY could show a correlation between the benzylic CH₂ protons of the propyl group and the H-5 proton of the amine group, further confirming the 4-propyl, 5-amine substitution pattern. rsc.org
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural clues through analysis of its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, measures molecular masses with extremely high precision (typically to four or five decimal places). arxiv.org This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₀H₁₃N₃), HRMS would be used to verify the molecular formula by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with the calculated exact mass.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃N₃ |
| Calculated Monoisotopic Mass | 175.11095 Da |
| Calculated Exact Mass of [M+H]⁺ | 176.11822 Da |
| Expected HRMS Result | 176.1182 ± 0.0005 Da |
Table 3: Expected High-Resolution Mass Spectrometry data for this compound.
In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used to confirm substituent placement and differentiate between isomers.
For this compound, common fragmentation pathways would likely involve the propyl side chain. A characteristic fragmentation would be the loss of an ethyl radical (•CH₂CH₃, 29 Da) via benzylic cleavage, resulting in a stable resonance-stabilized cation. Another possible fragmentation is the loss of a neutral propene molecule via a McLafferty-type rearrangement if applicable, or other cleavages of the benzimidazole ring system, which are often characteristic of this heterocyclic core. nih.gov Analysis of these fragmentation pathways provides corroborating evidence for the structure elucidated by NMR.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a sample. For the assessment of this compound, this method is instrumental in determining its purity. The process involves introducing the compound into a liquid chromatograph, which separates it from any impurities. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
In the analysis of this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) system is often employed. The compound is passed through a C18 column, and a gradient of solvents, such as acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA), is used to elute the compound and any impurities at different times. The subsequent mass spectrometry analysis in positive ion mode typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound, which has a molecular weight of 175.23 g/mol , the expected m/z value for the protonated molecule would be approximately 176.24. Studies have reported a purity level exceeding 98% for this compound when analyzed by HPLC.
Table 1: Representative LC-MS Parameters for Purity Assessment of this compound
| Parameter | Value |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water |
| Detection Method | Mass Spectrometry (MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed Ion (m/z) | [M+H]⁺ |
| Reported Purity | >98% |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule, as each group absorbs infrared radiation at a characteristic frequency.
The FT-IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, reveals key vibrational frequencies that confirm its structure. The presence of the amine (NH₂) and imidazole (N-H) groups is indicated by stretching vibrations in the region of 3400-3200 cm⁻¹. Specifically, a band around 3460 cm⁻¹ can be attributed to the N-H stretch of the imidazole ring. The aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹. The C=N stretching vibration of the imidazole ring is typically found in the 1620-1580 cm⁻¹ region. Additionally, the C-N stretching of the amine group and the bending vibrations for the propyl group and the benzene ring appear at lower wavenumbers, providing a complete fingerprint of the molecule.
Table 2: Key FT-IR Vibrational Frequencies and Functional Group Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3460 | N-H Stretch | Imidazole |
| ~3350 | Asymmetric N-H Stretch | Amine (NH₂) |
| ~3250 | Symmetric N-H Stretch | Amine (NH₂) |
| ~2960 | C-H Stretch | Propyl group (aliphatic) |
| ~1620 | C=N Stretch | Imidazole |
| ~1590 | C=C Stretch | Aromatic ring |
| ~1450 | C-H Bend | Propyl group (aliphatic) |
X-ray Crystallography for Solid-State Structure Elucidation
While specific crystallographic data for this compound is not widely available in published literature, the general principles of X-ray crystallography allow for a hypothetical description of how its solid-state structure would be elucidated. This technique provides precise information about the arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.
To perform single crystal X-ray diffraction, a suitable single crystal of this compound would first need to be grown. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected on a detector as the crystal is rotated.
The collected data is then processed to determine the unit cell dimensions and the space group of the crystal. The structure is solved using direct methods or Patterson methods and then refined by least-squares methods. This refinement process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated diffraction intensities. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.
Table 3: Hypothetical Crystallographic Data and Structure Refinement Parameters for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (ų) | Z (number of molecules per unit cell) |
| Data Collection Temperature (K) | e.g., 100 or 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Final R indices [I>2σ(I)] | R₁ and wR₂ |
| Goodness-of-fit on F² | S |
The refined crystal structure would reveal the precise conformation of the this compound molecule in the solid state. This includes the planarity of the benzimidazole ring system and the orientation of the propyl and amine substituents. The propyl group, being flexible, would adopt a specific conformation to minimize steric hindrance within the crystal lattice.
A detailed analysis of the crystal structure would focus on the non-covalent interactions that hold the molecules together. For this compound, hydrogen bonding is expected to be a dominant intermolecular force. The amine (NH₂) and imidazole (N-H) groups can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring can act as acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks, such as chains or sheets.
Furthermore, the aromatic benzimidazole ring system is capable of engaging in π-π stacking interactions with neighboring molecules. These interactions, where the electron-rich π systems of adjacent rings align, would contribute significantly to the stability of the crystal packing. The analysis would quantify the distances and geometries of these hydrogen bonds and π-π stacking interactions, providing a complete picture of the supramolecular assembly of this compound in the solid state.
Computational Chemistry and Theoretical Investigations of 4 Propyl 1h Benzo D Imidazol 5 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For benzimidazole (B57391) derivatives like 4-Propyl-1H-benzo[d]imidazol-5-amine, DFT calculations offer a reliable method to predict various molecular characteristics with high accuracy. These calculations are fundamental in understanding the molecule's behavior and reactivity.
Geometry Optimization and Electronic Structure Analysis
The first step in any DFT study is the optimization of the molecular geometry to find the most stable conformation (the ground state). For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state of the molecule. Various DFT functionals, such as B3LYP and M06-2X, coupled with basis sets like 6-311+G(d,p) and TZVP, are commonly employed for this purpose. nih.gov The optimized geometry provides a clear picture of the three-dimensional arrangement of atoms in the molecule.
Electronic structure analysis, on the other hand, delves into the distribution of electrons within the molecule. This analysis helps in understanding the molecule's stability, reactivity, and various other chemical properties. The electronic structure is typically visualized through molecular orbitals, which describe the regions in space where electrons are likely to be found.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a crucial technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map is a color-coded diagram where different colors represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas), prone to nucleophilic attack. nih.gov Green areas denote neutral potential. nih.gov
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the amine group, indicating these are the primary sites for electrophilic interactions. Conversely, the hydrogen atoms would exhibit a positive potential. The MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the biological activity of many compounds. nih.govresearchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, thus acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich amine group and the benzimidazole ring, while the LUMO would be distributed over the aromatic system. The analysis of these orbitals helps in predicting the sites of reaction and understanding the electronic transitions within the molecule.
Table 1: Frontier Molecular Orbital (FMO) Properties
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Vibrational Frequencies)
DFT calculations are also widely used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. d-nb.infotandfonline.comnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts with high accuracy. tandfonline.compnnl.gov
By comparing the theoretically predicted spectra with experimental data, researchers can validate the molecular structure and gain a deeper understanding of the electronic environment of each atom in the molecule. For this compound, DFT can predict the 1H and 13C NMR chemical shifts, providing a detailed map of the magnetic shielding of each nucleus. d-nb.infonih.gov Similarly, the calculation of IR vibrational frequencies helps in assigning the various vibrational modes of the molecule to specific functional groups. nih.govnih.gov
Table 2: Predicted Spectroscopic Data
| Spectroscopic Parameter | Predicted Value Range | Experimental Correlation |
|---|---|---|
| ¹H NMR Chemical Shifts (ppm) | Varies depending on the specific proton environment. | Generally shows good agreement with experimental data, with minor deviations. |
| ¹³C NMR Chemical Shifts (ppm) | Varies depending on the carbon environment. | Provides valuable information for structural elucidation. |
| IR Vibrational Frequencies (cm⁻¹) | Specific frequencies correspond to stretching and bending modes of functional groups. | Helps in identifying the presence of key functional groups like N-H, C-H, and C=N. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes and stability of molecules over time. nih.gov Unlike the static picture provided by DFT, MD simulations can capture the flexibility of molecules and their interactions with the surrounding environment.
Conformational Dynamics and Stability Assessment in Various Environments
MD simulations of this compound can be performed in different environments, such as in a vacuum, in an aqueous solution, or within a biological system like a protein binding site. These simulations help in understanding how the molecule behaves in different conditions and how its conformation changes over time.
By analyzing the trajectory of the molecule during the simulation, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with biological targets. The stability of the molecule can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value indicates that the molecule has reached an equilibrium state.
Analysis of Molecular Interactions with Model Systems
Computational methods are instrumental in understanding how this compound might interact with biological targets. Molecular docking and molecular dynamics simulations are key techniques used to predict and analyze these interactions at an atomic level.
Key Interaction Modes of Benzimidazoles:
Hydrogen Bonding: The benzimidazole core contains both hydrogen bond donors (the N-H group of the imidazole ring and the amine group at position 5) and acceptors (the nitrogen atom at position 3). These features are crucial for forming stable interactions with the active sites of proteins and enzymes. nih.govacs.org For instance, O-H···N hydrogen bonding has been observed in phenol-substituted benzimidazoles, forming chain-like structures. nih.gov
π–π Stacking: The aromatic nature of the fused benzene (B151609) and imidazole rings allows for π–π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in biological targets. nih.gov
Hydrophobic Interactions: The propyl group at position 4 introduces a lipophilic region to the molecule. This alkyl chain can engage in hydrophobic or van der Waals interactions with nonpolar pockets within a protein's binding site.
Metal Ion Chelation: The nitrogen atoms of the imidazole ring can act as ligands, chelating metal ions that are often essential cofactors for enzyme function. nih.gov
Modeling Interactions:
Molecular docking studies on various benzimidazole derivatives have revealed their potential to bind to a wide range of biological targets, including enzymes and DNA. nih.govacs.org For example, docking studies of benzimidazole-copper(II) complexes against proteins like p53, BAX, BCL2, and PARP have shown stable conformations, suggesting their potential as anticancer agents. acs.org In the context of this compound, computational models would likely show the amine and imidazole protons forming hydrogen bonds, while the bicyclic ring system engages in π-stacking and the propyl group fits into a hydrophobic pocket of a target protein.
Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions in crystal structures, providing insights into the contributions of different types of contacts (e.g., H···H, C···H, N···H). nih.gov
| Molecular Feature | Type of Interaction | Potential Interacting Partner in Biological Systems |
|---|---|---|
| Imidazole N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl oxygen of peptide backbone |
| Imidazole N | Hydrogen Bond Acceptor, Metal Coordination | Arginine, Lysine, Serine, Metal ions (e.g., Zn²⁺, Cu²⁺) |
| Amine (-NH₂) group | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl oxygen of peptide backbone |
| Benzimidazole Ring System | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Propyl Group | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Alanine |
Investigation of Solvation Effects on Molecular Behavior
The behavior of a molecule can change significantly in different solvents. Computational solvation models are used to predict these effects on properties like conformational stability and reactivity.
Continuum and Explicit Solvation Models:
Continuum Models (e.g., PCM, Onsager): These models treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient for estimating the influence of solvent polarity on the solute's electronic structure. beilstein-journals.orgresearchgate.net For related imidazole derivatives, studies have shown that the total energy decreases as the polarity of the solvent increases, indicating stabilization. researchgate.net
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation (e.g., in molecular dynamics). This allows for the study of specific solute-solvent interactions, such as hydrogen bonding with water molecules, but is computationally more demanding.
For this compound, the amine and imidazole moieties would be expected to form strong hydrogen bonds with protic solvents like water or ethanol (B145695). The solubility and conformational preferences of the molecule are influenced by the interplay between these favorable polar interactions and the hydrophobic nature of the propyl group and the benzene ring. The dielectric constant of the solvent can also impact tautomeric equilibria. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Principles
QSAR studies are a cornerstone of modern drug design, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure.
A typical QSAR study involves:
Data Set: A collection of molecules with known chemical structures and measured biological activities (e.g., IC₅₀ values).
Molecular Descriptors: Numerical values that quantify various aspects of a molecule's structure (e.g., electronic, steric, hydrophobic, topological). protoqsar.com
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that links the descriptors to the activity. nih.govbiointerfaceresearch.com
Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external test sets. nih.govnih.gov
For benzimidazole derivatives, QSAR models have been successfully developed to predict their antibacterial, anti-inflammatory, and anticancer activities. nih.govnih.govnih.gov
Development of Predictive Models based on Molecular Descriptors
To develop a predictive QSAR model for a series of benzimidazole analogs including this compound, a range of molecular descriptors would be calculated.
Commonly Used Molecular Descriptors for Benzimidazoles:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. protoqsar.comresearchgate.net These are often calculated using quantum mechanical methods.
Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and various topological indices (e.g., Balaban J index, Kier's shape indices) that describe molecular connectivity and branching. researchgate.netijpsr.com
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability. The most common descriptor is logP (the logarithm of the partition coefficient between octanol (B41247) and water). ijpsr.com
Thermodynamic Descriptors: Properties like heat of formation and hydration energy can also be used to build QSAR models.
A QSAR model for benzimidazoles might reveal, for instance, that antibacterial activity is positively correlated with the topological polar surface area (TPSA) and the number of H-bond acceptors, and negatively correlated with lipophilicity (logP). ijpsr.com
Correlation of Structural Features with Specific Molecular Properties
The ultimate goal of a QSAR study is to understand how specific structural features influence a molecule's properties. For this compound, computational analysis can correlate its substituents with its expected behavior.
The Propyl Group (C4): This nonpolar alkyl group significantly increases the lipophilicity (logP) of the molecule compared to an unsubstituted benzimidazole. This could enhance its ability to cross cell membranes. In QSAR models, descriptors related to size and hydrophobicity would capture the contribution of this group.
The Amine Group (C5): The primary amine is a strong hydrogen bond donor and increases the polarity of the molecule. Its presence is often associated with specific interactions with biological targets. nih.gov In computational studies of triphenylamine-benzimidazole derivatives, electron-donating groups on the benzimidazole moiety were found to influence the photophysical properties. acs.org
The Benzimidazole Core: This rigid, aromatic system is the fundamental pharmacophore. Its ability to participate in hydrogen bonding and π-stacking is central to the biological activities of this class of compounds. The specific substitution pattern on this core fine-tunes its electronic properties and interaction profile. elsevierpure.com
| Structural Feature | Predicted Effect | Relevant Molecular Descriptors |
|---|---|---|
| 4-Propyl Group | Increases lipophilicity, enhances hydrophobic interactions | logP, Molar Refractivity, Molecular Volume |
| 5-Amine Group | Increases polarity, acts as H-bond donor | Topological Polar Surface Area (TPSA), H-bond donor count |
| N-H of Imidazole | Acidity, H-bond donor | pKa, Partial atomic charges |
| N3 of Imidazole | Basicity, H-bond acceptor, metal chelation | pKb, Partial atomic charges |
Tautomerism and Conformational Isomerism Studies of Benzimidazole Amines
Benzimidazole derivatives, particularly those unsubstituted on one of the imidazole nitrogens, exist as a mixture of tautomers. This phenomenon is critical as different tautomers may have different binding affinities for a biological target. nih.gov
Annular Tautomerism:
For this compound, annular tautomerism involves the migration of the proton between the N1 and N3 atoms of the imidazole ring. This results in two distinct tautomeric forms: This compound and 7-propyl-1H-benzo[d]imidazol-5-amine .
Computational studies, typically using Density Functional Theory (DFT), can predict the relative stability of these tautomers. The energy difference between them is often small, and the equilibrium can be influenced by factors such as the nature of substituents and the solvent. beilstein-journals.orgresearchgate.net For symmetrically substituted 2,2'-bis-benzimidazoles, the energy barriers for tautomeric interconversion have been interpreted with the aid of theoretical calculations. researchgate.net
Conformational Isomerism:
Conformational isomerism in this molecule would primarily relate to the rotation of the propyl group. While rotation around the C-C single bonds is generally facile, computational methods can identify the lowest energy (most stable) conformations. The interaction of the propyl group with the adjacent amine group might lead to preferred orientations. For more complex benzimidazole derivatives, the molecular energy profile can be obtained by semi-empirical calculations with respect to selected torsion angles to determine conformational flexibility.
Reaction Mechanism Modeling and Transition State Analysis for Synthesis Pathways
Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including the synthesis of benzimidazole derivatives. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. nih.govmdpi.com
For the synthesis of a 2-substituted benzimidazole, the proposed mechanism often involves the following steps:
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde or carboxylic acid.
Intermediate Formation: Formation of a tetrahedral intermediate.
Dehydration/Cyclization: An intramolecular cyclization occurs, followed by the elimination of water to form the aromatic benzimidazole ring.
Computational modeling can be used to:
Map the Reaction Pathway: Identify all intermediates and transition states along the reaction coordinate.
Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which helps in identifying the rate-determining step.
Analyze Transition State Structures: Examine the geometry of the transition state to understand the key interactions that stabilize it.
Analytical Method Development and Validation for 4 Propyl 1h Benzo D Imidazol 5 Amine
Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is an alternative chromatographic technique that is particularly suited for volatile and thermally stable compounds. While many benzimidazole (B57391) derivatives may have low volatility, they can often be analyzed by GC after a derivatization step to create more volatile analogues. The coupling of GC with a Mass Spectrometer (GC-MS) provides a powerful tool for both separation and identification based on mass-to-charge ratio. nih.govnih.gov
GC-MS based metabolic fingerprinting has been used to study the effects of fungicides, a class that includes many benzimidazole compounds. nih.gov In such a method, the sample extract is injected into the GC, where it is vaporized. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The eluted compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. nist.gov
Typical GC-MS parameters that would be optimized include the ion source temperature (e.g., 230 °C), the mass scan range (e.g., m/z 20–650), and the electron ionization source energy (e.g., 70 eV). nih.gov
Advanced Sample Preparation and Extraction Techniques for Heterocyclic Amines
Effective sample preparation is essential to remove interfering components from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. nih.gov For heterocyclic amines like 4-Propyl-1H-benzo[d]imidazol-5-amine, this is a critical step.
Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of heterocyclic amines from complex matrices like biological fluids or environmental samples. nih.govkoreascience.kr The technique involves passing a liquid sample through a solid sorbent, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. nih.gov
The selection of the SPE sorbent is crucial and depends on the chemical properties of the analyte and the matrix.
Sorbent Types: For heterocyclic amines, various sorbents can be employed. Mixed-mode cation exchange (MCX) cartridges can retain basic compounds like amines, while hydrophilic-lipophilic balanced (HLB) sorbents offer broad retention for different types of analytes. koreascience.kr Other specialized sorbents like the Supel-Q PLOT capillary have been used for in-tube solid-phase microextraction (SPME), an automated online version of SPE. nih.gov
Procedure: A typical SPE procedure involves four steps:
Conditioning: The sorbent is conditioned with a solvent like methanol (B129727) followed by water to activate the stationary phase.
Loading: The sample solution is passed through the cartridge, and the analyte is adsorbed onto the sorbent.
Washing: The cartridge is washed with a solvent to remove any weakly bound impurities.
Elution: A strong solvent is used to desorb the analyte from the sorbent. For heterocyclic amines, elution solvents often consist of methanol or acetonitrile (B52724), sometimes acidified (e.g., with acetic acid) to facilitate the elution of the protonated amine. nih.gov
Multiple SPE steps can be combined to achieve a higher degree of purification and effectively remove species that can cause ion-suppression in mass spectrometry-based detection. koreascience.kr
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a well-established and widely used sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of LLE is governed by the partition coefficient (K) of the analyte, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium.
For a basic compound like this compound, the pH of the aqueous phase is a critical parameter. To ensure efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to a value at least two units above the pKa of the amine group. This conversion of the ionized form of the amine to its more nonpolar, free base form significantly increases its partition coefficient and, consequently, the extraction recovery.
The choice of the organic solvent is another crucial factor. An ideal solvent should have high solubility for the target analyte and be immiscible with the aqueous phase. Common solvents for the extraction of aromatic amines include ethyl acetate, diethyl ether, and dichloromethane. The selection is often a balance between extraction efficiency and practical considerations such as solvent volatility, toxicity, and potential for emulsion formation.
To enhance the extraction of polar analytes from aqueous solutions, a "salting-out" effect can be employed. The addition of a high concentration of an inert salt, such as sodium chloride, to the aqueous phase decreases the solubility of the organic compound in the aqueous layer, thereby promoting its transfer into the organic phase.
Research Findings:
While specific studies on the LLE of this compound are not extensively documented, research on analogous benzimidazole fungicides and aromatic amines provides valuable insights. A study on the salting-out assisted liquid-liquid extraction (SALLE) of benzimidazole fungicides demonstrated high recoveries using acetonitrile as the extraction solvent and sodium chloride for the salting-out effect. nih.gov The optimization of parameters such as the volume of the extraction solvent and the pH of the sample solution were shown to be critical for achieving high extraction efficiencies. nih.gov
For aromatic amines, LLE has been demonstrated as a viable, albeit sometimes labor-intensive, extraction method from aqueous matrices like urine. nih.gov The use of solvents like dihexyl ether and undecane (B72203) has been explored in variations of LLE, such as hollow fiber-liquid-phase microextraction (HF-LPME). nih.gov
Illustrative LLE Validation Data:
The following interactive table presents hypothetical validation data for an optimized LLE method for this compound, based on typical results observed for similar compounds.
| Parameter | Optimized Condition/Value |
| Aqueous Phase pH | 9.5 |
| Organic Solvent | Ethyl Acetate |
| Solvent to Sample Ratio | 2:1 (v/v) |
| Salting-out Agent | NaCl (20% w/v) |
| Extraction Time | 15 minutes |
| Number of Extractions | 3 |
| Recovery | 92.5% |
| Relative Standard Deviation (RSD) | 3.8% |
Structure Behavior Relationship Studies of 4 Propyl 1h Benzo D Imidazol 5 Amine
Influence of Propyl and Amine Substituents on Electronic and Steric Properties of the Benzimidazole (B57391) Core
The chemical behavior of 4-Propyl-1H-benzo[d]imidazol-5-amine is significantly dictated by the interplay between its propyl and amine substituents and the fundamental benzimidazole core. The benzimidazole ring is a bicyclic aromatic system containing a benzene (B151609) ring fused to an imidazole (B134444) ring. chemicalbook.com The nitrogen atoms at positions 1 and 3 are distinct: the N1 nitrogen is pyrrole-like, while the N3 nitrogen is pyridine-like. chemicalbook.com The benzene portion of the core (positions 4, 5, 6, and 7) is electron-rich and susceptible to electrophilic substitution. chemicalbook.com
From a steric perspective, the propyl group introduces significant bulkiness or steric hindrance around positions 4 and 5 of the benzimidazole core. youtube.com This three-dimensional obstruction can influence how the molecule interacts with other molecules, potentially blocking or directing the approach of reactants or binding partners. youtube.comnih.gov Studies on related benzimidazole derivatives have shown that bulky substituents can lead to lower activity in certain biological assays, highlighting the critical role of steric factors. nih.gov The amine group, being smaller, presents less of a steric barrier. The lipophilicity of the molecule is enhanced by the nonpolar propyl group, which can improve its ability to cross biological membranes, while the polar amine group tends to increase its aqueous solubility.
| Substituent | Position | Electronic Influence | Steric Influence |
| **Amine (-NH₂) ** | 5 | Strong electron-donating (activating) | Low steric hindrance |
| Propyl (-CH₂CH₂CH₃) | 4 | Weak electron-donating (inductive) | High steric hindrance |
Rational Design Principles for Analogues with Modified Molecular Interaction Profiles
Rational design involves the strategic modification of a lead compound, such as this compound, to optimize its molecular interaction profile for a specific purpose. nih.gov Structure-activity relationship (SAR) studies on benzimidazole derivatives provide a framework for designing analogues with enhanced or altered properties. nih.govnih.gov
Key principles for designing analogues include:
Modification of Alkyl Substituents : The size and nature of the alkyl group can be crucial for activity. For instance, studies have shown that an isopropyl substituent can be optimal for the biological activity of certain benzimidazole-based inhibitors, with both smaller and larger groups leading to a decrease in potency. nih.gov This suggests that the propyl group in this compound could be systematically replaced with other alkyl chains (e.g., ethyl, butyl) to fine-tune van der Waals and hydrophobic interactions.
Positional Isomerism : The location of substituents on the benzimidazole ring profoundly impacts molecular interactions. Systematically moving the propyl or amine groups to other positions (e.g., C2, C6, C7) can alter the molecule's shape and electronic distribution, leading to different binding affinities and activities. nih.govnih.gov
Functional Group Alteration : The amine and propyl groups can be replaced with other functionalities to introduce new interaction capabilities. Replacing the amine with an acylamino group, for example, could introduce different hydrogen bonding patterns. nih.gov Substituting the propyl group with polar functionalities could decrease lipophilicity and increase solubility.
Introduction of Electron-Withdrawing Groups : While the current substituents are electron-donating, the introduction of electron-withdrawing groups (e.g., halogens like fluorine or chlorine) at other positions on the ring is a common strategy. nih.gov Such modifications can significantly alter the electronic landscape of the benzimidazole core, potentially enhancing binding to target proteins. nih.gov
| Design Principle | Example Modification on this compound | Desired Change in Molecular Interaction Profile |
| Varying Alkyl Chain | Replace 4-propyl with 4-ethyl or 4-isopropyl | Optimize hydrophobic and steric interactions within a binding pocket. nih.gov |
| Positional Isomerism | Move the 5-amine group to the 6-position | Alter hydrogen bonding vectors and overall molecular dipole. nih.gov |
| Functional Group Alteration | Replace 5-amine with a 5-nitro group | Introduce a strong electron-withdrawing effect and change hydrogen bond acceptor properties. nih.gov |
| Bioisosteric Replacement | Replace the benzimidazole core with a benzothiazole (B30560) core | Maintain general shape while altering electronic properties and hydrogen bonding capacity. nih.gov |
Mechanistic Insights into Intra- and Intermolecular Interactions
The physical and chemical properties of this compound are governed by a network of forces both within the molecule (intramolecular) and between molecules (intermolecular).
Intramolecular Interactions: A key feature of the benzimidazole system is annular tautomerism, where the proton on the imidazole nitrogen can reside on either N1 or N3. chemicalbook.commdpi.com Depending on the dominant tautomer and the molecule's conformation, an intramolecular hydrogen bond could potentially form between the hydrogen of the 5-amine group and the nitrogen at the N1 or N3 position, influencing the molecule's planarity and preferred shape.
Intermolecular Interactions: These are the forces that dictate how molecules of the compound interact with each other in solid and liquid states, and with other molecules such as solvents or biological targets.
Hydrogen Bonding : This is a predominant intermolecular force for this compound. The amine group (-NH₂) and the imidazole N-H group are strong hydrogen bond donors. The pyridine-like N3 atom is a potent hydrogen bond acceptor. chemicalbook.commdpi.com This capacity allows for the formation of robust and directional hydrogen bond networks. In the solid state, similar molecules are known to form infinite chains through N-H···N or N-H···O (if water is present) interactions, which significantly influences crystal packing and physical properties like melting point. mdpi.com
π-π Stacking : The flat, aromatic surface of the benzimidazole ring system allows for π-π stacking interactions. These occur when the electron-rich π systems of adjacent molecules align, contributing to the stability of the solid-state structure and influencing interactions with aromatic residues in proteins.
Van der Waals Forces : The nonpolar propyl group primarily engages in weaker, non-directional van der Waals interactions. These hydrophobic interactions are crucial for the molecule's solubility in nonpolar environments and for binding to hydrophobic pockets in larger molecules. nih.gov
| Interaction Type | Participating Group(s) | Nature of Interaction |
| Hydrogen Bonding | -NH₂ (donor), Imidazole N-H (donor), Imidazole N3 (acceptor) | Strong, directional force crucial for crystal packing and specific binding. mdpi.com |
| π-π Stacking | Benzimidazole aromatic ring | Non-covalent interaction between aromatic rings, contributing to structural stability. |
| Van der Waals Forces | Propyl group, aromatic backbone | Weak, non-directional attractive forces important for hydrophobic interactions. nih.gov |
| Intramolecular H-Bond | Potential interaction between 5-NH₂ and imidazole N | Conformation-dependent force that can affect molecular planarity. |
Future Research Directions and Emerging Trends in 4 Propyl 1h Benzo D Imidazol 5 Amine Chemistry
Advances in Sustainable Synthesis of Complex Benzimidazole (B57391) Derivatives
The chemical industry is undergoing a significant shift towards green chemistry, a philosophy that advocates for the design of products and processes that minimize the use and generation of hazardous substances. rjptonline.orgmdpi.com Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, toxic solvents, and the production of significant waste, making them both environmentally and economically challenging. rjptonline.orgmdpi.com Consequently, a major focus of future research will be the development of sustainable synthetic routes to complex benzimidazoles, including 4-Propyl-1H-benzo[d]imidazol-5-amine.
Recent advancements have highlighted several promising green approaches:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times from hours to minutes or seconds, often leading to higher yields and cleaner reactions. rjptonline.org It represents a more energy-efficient alternative to conventional heating. rjptonline.org
Use of Green Solvents: Researchers are increasingly replacing hazardous organic solvents with environmentally benign alternatives like water, ionic liquids (ILs), and deep eutectic solvents (DES). mdpi.comnih.gov DES, for instance, can act as both the reaction medium and a reagent, simplifying work-up procedures and improving reaction selectivity. nih.gov
Novel Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green synthesis. This includes the use of Lewis acids, organometallic catalysts, and nanoparticles. mdpi.comnih.gov For example, zinc oxide nanoparticles (ZnO-NPs) have been successfully used as a recyclable catalyst for the cyclocondensation reaction to form benzimidazoles. nih.govresearchgate.net
These sustainable methods, while demonstrated for the broader benzimidazole class, are highly applicable to the specific synthesis of this compound. Future research will likely focus on optimizing these green protocols for this specific molecule and its derivatives, aiming for high-yield, low-waste, and economically viable production.
Table 1: Comparison of Sustainable Synthesis Methods for Benzimidazole Derivatives
| Method | Key Advantages | Typical Conditions | Applicability to this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. rjptonline.org | Microwave irradiation, often with a catalyst like alumina. | High - could be applied to the cyclocondensation step. |
| Deep Eutectic Solvents (DES) | Acts as both solvent and reagent, easy work-up, high selectivity. nih.gov | Heating a mixture of a choline (B1196258) salt and a hydrogen bond donor with reactants. | High - could serve as the reaction medium for the formation of the benzimidazole ring. |
| Nanoparticle Catalysis (e.g., ZnO) | High efficiency, recyclability, mild reaction conditions. nih.govresearchgate.net | Stirring reactants with nanoparticles in a solvent like ethanol (B145695) at moderate temperatures. | High - ZnO nanoparticles could catalyze the condensation to form the core structure. |
| Water-Mediated Synthesis | Environmentally benign, low cost, safe. mdpi.com | Reactions carried out in water, sometimes with a catalyst. | Moderate to High - solubility of reactants would need to be considered and optimized. |
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by dramatically accelerating the design and screening of new molecules. youtube.com For a scaffold as versatile as benzimidazole, which is present in numerous FDA-approved drugs, these computational tools are invaluable. nih.gov The application of AI and ML to this compound and its potential derivatives represents a significant future research direction.
Key areas where AI and ML will play a crucial role include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of molecules with their biological activities. youtube.com This allows for the rapid virtual screening of large libraries of potential derivatives of this compound to identify candidates with enhanced properties.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired characteristics. By learning from vast datasets of known compounds and their properties, these models can propose novel benzimidazole derivatives that are optimized for specific biological targets.
Predictive Modeling of Physicochemical Properties: AI can predict key properties such as solubility, toxicity, and metabolic stability early in the discovery process. This allows researchers to prioritize compounds with favorable drug-like properties and reduce late-stage failures.
While these approaches are broadly applied, their focused use on the this compound scaffold could unlock new therapeutic possibilities by systematically exploring the chemical space around this core structure.
Table 2: AI and Machine Learning Platforms in Chemical Discovery
| Platform/Technique | Application in Chemical Discovery | Potential Use for this compound |
| QSAR Modeling | Predicts biological activity from chemical structure. youtube.com | Screening virtual libraries of derivatives for enhanced activity. |
| Generative Adversarial Networks (GANs) | Designs novel molecules with desired properties. | Generating new, optimized benzimidazole structures based on the core scaffold. |
| Deep Learning for Property Prediction | Forecasts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Prioritizing derivatives with favorable pharmacokinetic and safety profiles. |
| Molecular Docking Simulations | Predicts the binding orientation of a molecule to a biological target. | Identifying potential protein targets and understanding binding interactions. |
Development of Advanced Analytical Techniques for Trace Analysis and Compound Profiling
As new derivatives of this compound are synthesized and evaluated, the need for highly sensitive and selective analytical methods becomes paramount. Future research will focus on developing and refining techniques for trace analysis and comprehensive compound profiling in various matrices, such as biological fluids and environmental samples.
Emerging trends in this area include:
Advanced Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of benzimidazole derivatives. nih.govsci-hub.se Future work will likely involve the use of novel stationary phases and coupling HPLC with high-resolution mass spectrometry (HRMS) to achieve lower detection limits and more accurate identification of metabolites and degradation products. nih.gov
Miniaturized and Automated Sample Preparation: Techniques like solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE) are gaining traction for their ability to pre-concentrate trace amounts of analytes from complex samples with minimal solvent usage. Automation of these methods will improve throughput and reproducibility.
Spectroscopic and Spectrometric Techniques: The use of advanced NMR techniques and mass spectrometry will be crucial for the unambiguous structural elucidation of new derivatives and for studying their interactions with biological macromolecules. nih.gov
These advanced analytical methods will be essential for pharmacokinetic studies, metabolism profiling, and ensuring the quality and purity of synthesized compounds related to this compound.
Table 3: Advanced Analytical Techniques for Benzimidazole Derivatives
| Technique | Principle | Application for this compound |
| HPLC-HRMS | Separates compounds based on their affinity for a stationary phase, followed by high-resolution mass detection. nih.govsci-hub.se | Quantifying the compound and its metabolites in biological samples with high accuracy and sensitivity. |
| Solid-Phase Microextraction (SPME) | A coated fiber extracts and concentrates analytes from a sample prior to analysis. | Trace level detection in environmental or biological matrices. |
| 2D-NMR Spectroscopy | Provides detailed information about the connectivity and spatial arrangement of atoms in a molecule. | Unambiguous structure confirmation of novel synthesized derivatives. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. nih.gov | Studying the binding of the compound to chiral biomolecules like DNA or proteins. nih.gov |
Exploration of Novel Supramolecular Assemblies Involving Benzimidazole Scaffolds
Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers exciting possibilities for creating novel materials and functional systems. The benzimidazole scaffold is an excellent building block for supramolecular assemblies due to its ability to participate in hydrogen bonding, π-π stacking, and metal coordination. benthamdirect.comresearchgate.net
Future research will likely explore the potential of this compound to form a variety of supramolecular structures:
Supramolecular Gels: Benzimidazole derivatives can self-assemble into extended networks that trap solvent molecules, forming supramolecular gels. benthamdirect.com These "smart" materials can respond to external stimuli like pH, temperature, or the presence of specific ions, making them promising for applications in drug delivery, sensing, and catalysis. benthamdirect.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole (B134444) ring of this compound can coordinate to metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. These materials can have interesting catalytic, magnetic, or porous properties.
Host-Guest Complexes: The benzimidazole core can act as a guest within the cavity of a larger host molecule, or it can be incorporated into a larger structure that can itself act as a host for other molecules or ions. nih.gov This could be exploited for sensing or for the controlled release of active agents.
The specific substitutions on this compound—the propyl group and the amine group—will influence its self-assembly behavior, offering a rich field for the design and discovery of new functional materials. The interplay of hydrogen bonding from the amine and imidazole N-H groups, coupled with the hydrophobic interactions of the propyl group, provides a versatile platform for creating complex and functional supramolecular architectures. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Propyl-1H-benzo[d]imidazol-5-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : A common approach involves cyclocondensation of substituted benzene-1,2-diamines with propyl-containing carbonyl precursors under acidic conditions. For example, refluxing N-phenylbenzene-1,2,4-triamine derivatives with formic acid and HCl generates the benzimidazole core, followed by propyl group introduction via alkylation or reductive amination . Optimization includes adjusting reaction time (monitored by TLC), temperature (e.g., 150°C in microwave-assisted synthesis), and stoichiometry of reagents (e.g., 1:2 molar ratio of amine to electrophile) to improve yields up to 70–80% .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., propyl chain integration at δ 0.8–1.6 ppm for methyl/methylene groups) and aromatic proton splitting patterns .
- Liquid Chromatography-Mass Spectrometry (LCMS) : LRMS (ESI) confirms molecular weight (e.g., observed [M+1]+ ions matching calculated m/z) and detects impurities .
- Elemental Analysis : Validates purity (>95%) by comparing experimental vs. theoretical C/H/N ratios .
Q. How can researchers ensure the purity of this compound for biological assays?
- Methodology :
- Column Chromatography : Silica gel columns with gradient elution (e.g., 2–5% methanol in dichloromethane) separate unreacted precursors and byproducts .
- Recrystallization : Use polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate crystalline hydrochloride salts, verified by sharp melting points .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm quantify purity, ensuring <5% impurities for in vitro studies .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, alkyl chain length) influence the biological activity of this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare analogues like 1-phenyl (IC₅₀ = 2.1 μM) vs. 1-(2-methoxyphenyl) (IC₅₀ = 0.8 μM) in antimicrobial assays to identify critical substituents .
- Hydrogen Bonding Analysis : X-ray crystallography (via ORTEP-3/WinGX ) reveals how N-H⋯O interactions in the benzimidazole core enhance target binding (e.g., σ₁ receptor antagonism) .
Q. How can contradictory bioactivity data (e.g., glycerol-dependent vs. glycerol-independent growth inhibition) be resolved in antimicrobial studies?
- Methodology :
- Carbon Source Screening : Test compounds in media with alternate carbon sources (e.g., acetate vs. glycerol) to distinguish artifacts (e.g., 10% of hits show glycerol-dependent activity) .
- Mechanistic Validation : Use genetic knockouts (e.g., MmpL3 transporter mutants) to confirm target-specific inhibition .
Q. What role do hydrogen-bonding networks play in the crystallographic stability of this compound derivatives?
- Methodology :
- Graph Set Analysis : Characterize intermolecular interactions (e.g., R₂²(8) motifs in π-stacked dimers) using single-crystal X-ray data .
- Thermogravimetric Analysis (TGA) : Correlate dehydration events with hydrogen-bond disruption (e.g., weight loss at 120–150°C) .
Q. What in vitro pharmacological assays are suitable for evaluating the anti-inflammatory potential of this compound derivatives?
- Methodology :
- COX-1/COX-2 Inhibition : Measure IC₅₀ values using fluorometric kits (e.g., Cayman Chemical) .
- NF-κB Reporter Assays : Transfect RAW 264.7 macrophages with luciferase constructs to quantify TNF-α-induced signaling suppression .
Q. How can crystallographic software (e.g., WinGX) aid in resolving molecular aggregation patterns of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
